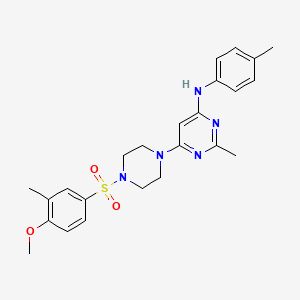![molecular formula C17H20N2O2S B14983496 2-[3-(4-Methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14983496.png)
2-[3-(4-Methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-METHYLPHENOXY)PROPYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE is a complex organic compound with a molecular weight of 316.42 . This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidin-4-one core substituted with a 3-(4-methylphenoxy)propyl group and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-{[3-(4-METHYLPHENOXY)PROPYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. . Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(4-METHYLPHENOXY)PROPYL]SULFANYL}-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other cyclopenta[d]pyrimidin-4-one derivatives with different substituents. These compounds may share some biological activities but differ in their potency and specificity. Examples include:
- 2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- 2-(Pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one These compounds highlight the diversity and potential of cyclopenta[d]pyrimidin-4-one derivatives in scientific research.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[3-(4-methylphenoxy)propylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C17H20N2O2S/c1-12-6-8-13(9-7-12)21-10-3-11-22-17-18-15-5-2-4-14(15)16(20)19-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20) |
InChI Key |
CUZGAZRXGLLVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC3=C(CCC3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B14983414.png)
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14983429.png)
![4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14983430.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14983434.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide](/img/structure/B14983454.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14983469.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14983470.png)
![1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14983472.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide](/img/structure/B14983475.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B14983477.png)
![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B14983480.png)
![7-(2-hydroxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983483.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14983489.png)

